Mectizan

Description

Properties

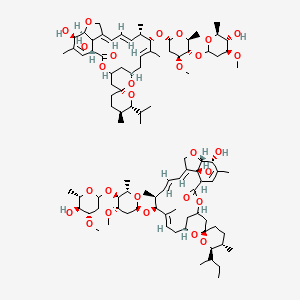

Molecular Formula |

C95H146O28 |

|---|---|

Molecular Weight |

1736.2 g/mol |

IUPAC Name |

(1R,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C48H74O14.C47H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3;11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25?,26-,28-,30-,31-,33+,34?,35-,36-,37-,38?,39-,40+,41-,42-,43+,44-,45+,47+,48+;25-,27-,29-,30-,32+,33?,34-,35-,36-,37?,38-,39+,40-,41+,42-,43-,44+,46+,47+/m00/s1 |

InChI Key |

SPBDXSGPUHCETR-VHJJIYNUSA-N |

Isomeric SMILES |

CCC(C)[C@@H]1[C@H](CC[C@@]2(O1)CC3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)OC7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C.C[C@H]1CC[C@]2(CC3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)OC7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O[C@@H]1C(C)C |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Mectizan's Molecular Ballet: An In-Depth Guide to its Action on Glutamate-Gated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action of Mectizan (ivermectin) on glutamate-gated chloride channels (GluCls). Ivermectin, a macrocyclic lactone, is a potent anthelmintic agent that targets these unique ion channels found in invertebrates, leading to paralysis and death of the parasite.[1][2][3] This document delves into the molecular interactions, quantitative biophysical data, and the experimental methodologies used to elucidate this crucial drug-target interaction.

The Core Mechanism: Allosteric Modulation and Channel Activation

This compound acts as a positive allosteric modulator of GluCls.[4] This means it binds to a site on the channel distinct from the glutamate (B1630785) binding site, and in doing so, it enhances the channel's response to glutamate.[4] At lower concentrations, ivermectin potentiates the currents induced by the neurotransmitter glutamate.[4] At higher concentrations, it can directly activate the channel, causing it to open even in the absence of glutamate.[4][5]

The binding of ivermectin locks the GluCl into an open or "activated" conformation.[1][6] This leads to a sustained influx of chloride ions into the nerve and muscle cells of invertebrates.[1][2][7] The increased intracellular chloride concentration causes hyperpolarization of the cell membrane, making it less excitable and preventing the transmission of nerve impulses.[1][7] This ultimately results in flaccid paralysis of the parasite.[1][2][7]

The specificity of this compound for invertebrate GluCls is a key factor in its safety profile for mammals.[1][8] While vertebrates have glutamate-gated cation channels, they do not possess the glutamate-gated chloride channels that are the primary target of ivermectin.[6][8] Mammalian glutamate-gated chloride channels are confined to the central nervous system, and ivermectin does not readily cross the blood-brain barrier at therapeutic doses.[1]

The binding site for ivermectin is located within the transmembrane (TM) domain of the GluCl, at the interface between adjacent subunits.[3][6][9][10][11] Specifically, it wedges between the M3 helix of one subunit and the M1 helix of the neighboring subunit.[10][11] This binding event induces a conformational change that is transmitted to the M2 helices, which line the ion pore, causing the channel to open.[9][11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the interaction of ivermectin and glutamate with GluCls.

| Ligand | Receptor/Organism | EC50 | Hill Slope | Notes | Reference |

| Ivermectin | C. elegans GluCl | 140 nM (as activator) | - | Potentiates glutamate binding at 5 nM. | [5] |

| H. contortus GluClα3B | ~0.1 ± 1.0 nM | >6 | Highly cooperative channel opening. | [12] | |

| H. contortus α GluClRs | 22 nM | - | Maximal response was 59% of saturating glutamate. | [13] | |

| H. contortus αβ (1:1) GluClRs | 86 nM | - | Maximal response was 26% of saturating glutamate. | [13] | |

| H. contortus αβ (1:50) GluClRs | 141 nM | - | Maximal response was 33% of saturating glutamate. | [13] | |

| H. contortus β GluClRs | > 10 µM | - | Effectively insensitive to ivermectin. | [13] | |

| Glutamate | H. contortus GluClα3B | 27.6 ± 2.7 µM | - | Expressed in Xenopus oocytes. | [12] |

| C. elegans GluCl (homologous to Hc-GluClα3B) | 2.2 ± 0.12 mM | - | Expressed in Xenopus oocytes. | [12] | |

| H. contortus α homomers | 28 µM | - | - | [13] | |

| H. contortus αβ (1:1) | 40 µM | - | - | [13] | |

| H. contortus αβ (1:50) | 44 µM | - | - | [13] | |

| H. contortus β homomers | 394 µM | - | Substantially less sensitive to glutamate. | [13] | |

| H. contortus (avr-14b) GluClRs | 43 µM | 0.8 | Measured using macropatch recordings. | [14] | |

| Ibotenate | H. contortus GluClα3B | 87.7 ± 3.5 µM | - | Partial agonist. | [12] |

| Parameter | Receptor/Organism | Value | Experimental Condition | Reference |

| Single Channel Conductance | H. contortus (avr-14b) GluClR | 22.9 ± 0.3 pS | -70 mV holding potential | [15] |

| Binding Affinity (Kd) | H. contortus GluClα3B | 0.35 ± 0.1 nM | [³H]ivermectin binding to receptors expressed in COS-7 cells. | [12] |

| H. contortus GluClα3B (T300S mutant) | 0.76 ± 0.25 nM | [³H]ivermectin binding to receptors expressed in COS-7 cells. | [12] |

Experimental Protocols

Elucidating the mechanism of this compound's action has relied on a combination of electrophysiological, molecular biology, and biochemical techniques.

Electrophysiological Recordings

Objective: To measure the ion flow through GluCl channels in response to glutamate and ivermectin.

Methodology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase to remove the follicular cell layer.

-

cRNA Injection: cRNA encoding the GluCl subunits of interest (e.g., from H. contortus or C. elegans) is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for protein expression.

-

Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a saline solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -40 mV or -70 mV).

-

Drug Application: Solutions containing known concentrations of glutamate or ivermectin are perfused over the oocyte. The resulting changes in membrane current are recorded.

-

Data Analysis: Concentration-response curves are generated by plotting the peak current response against the ligand concentration. These curves are then fitted to the Hill equation to determine the EC50 and Hill coefficient.

Methodology: Patch-Clamp Electrophysiology

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK-293 cells) is cultured and transfected with plasmids containing the cDNA for the GluCl subunits.

-

Patch Pipette Preparation: Glass micropipettes are pulled to a fine tip and filled with an intracellular solution.

-

Seal Formation: The pipette tip is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."

-

Recording Configurations:

-

Whole-cell: The membrane patch is ruptured, allowing for recording of currents from the entire cell.

-

Outside-out: The pipette is pulled away from the cell, causing the membrane to reseal with the extracellular side facing outwards. This is ideal for studying the effects of externally applied ligands on single or multiple channels.

-

-

Data Acquisition: The patch is voltage-clamped, and currents are recorded in response to rapid application of agonists via a perfusion system. For single-channel recordings, the opening and closing events of individual channels are analyzed to determine conductance and open probability.[14]

Site-Directed Mutagenesis

Objective: To identify specific amino acid residues involved in ivermectin binding and channel gating.

Methodology:

-

Plasmid Preparation: The plasmid DNA containing the gene for the GluCl subunit is isolated.

-

Mutagenesis PCR: Polymerase Chain Reaction (PCR) is performed using primers that contain the desired nucleotide change, which will result in a specific amino acid substitution.

-

Template Removal: The original, non-mutated plasmid template is digested using a specific enzyme (e.g., DpnI).

-

Transformation: The mutated plasmids are transformed into competent E. coli for amplification.

-

Sequencing: The plasmid DNA is sequenced to confirm that the desired mutation has been successfully introduced.

-

Functional Analysis: The mutated GluCls are then expressed in a suitable system (e.g., Xenopus oocytes or HEK-293 cells) and their response to ivermectin is characterized using electrophysiological techniques as described above.

Radioligand Binding Assays

Objective: To directly measure the binding affinity of ivermectin to GluCls.

Methodology:

-

Receptor Expression: The GluCl subunit of interest is expressed in a cell line that does not endogenously express the receptor (e.g., COS-7 cells).

-

Membrane Preparation: The cells are harvested, and the cell membranes are isolated through centrifugation.

-

Binding Reaction: The membranes are incubated with a radiolabeled form of ivermectin (e.g., [³H]ivermectin) at various concentrations.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand in the solution.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ivermectin) from the total binding. The data is then used to generate a saturation binding curve, from which the dissociation constant (Kd) and the maximum number of binding sites (Bmax) can be determined.[12]

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

References

- 1. Ivermectin - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]

- 4. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

- 7. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]

- 15. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Global Health Landmark: A Technical Guide to the Discovery and Synthesis of Ivermectin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of ivermectin, the active ingredient in Mectizan®. It details the journey from the initial isolation of a soil microorganism to the development of a globally significant antiparasitic agent. The content herein is curated for a technical audience, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Discovery of Avermectins: A Tale of Soil and Serendipity

The story of ivermectin begins with a collaborative effort between Japanese microbiologist Satoshi Ōmura of the Kitasato Institute and the team at Merck Sharp & Dohme Research Laboratories, led by William C. Campbell.[1][2][3][4][5][6]

In the 1970s, Ōmura's group was dedicated to discovering new bioactive compounds from microorganisms.[2][4][5] They developed novel techniques for isolating and culturing soil bacteria, leading to the discovery of numerous natural products.[4] A particular soil sample, collected near a golf course in Kawana, on the southeast coast of Honshu, Japan, yielded a new strain of actinomycete, which was named Streptomyces avermitilis.[1][5][6][7]

This strain was sent to Merck for screening as part of a collaboration between the two institutions.[3][6] At Merck, William C. Campbell's team was searching for new anthelmintic agents.[3][6][8] They employed an in vivo screening model using mice infected with the nematode Heligmosomoides polygyrus (previously Nematospiroides dubius).[1][9] Cultures from S. avermitilis demonstrated remarkable efficacy in clearing the parasitic infection in these mice.[1][6][8]

Subsequent work at Merck led to the isolation and characterization of a family of eight closely related macrocyclic lactones responsible for this potent anthelmintic activity.[1][6][9] These compounds were named "avermectins."[1][5][6] The most active of these were the avermectin (B7782182) B1a and B1b components.[1]

Experimental Protocols: From Soil to Active Compound

1.1.1. Isolation and Culture of Streptomyces avermitilis

The initial isolation of S. avermitilis involved standard microbiological techniques for isolating actinomycetes from soil samples. This typically includes serial dilution of the soil sample, plating on selective agar (B569324) media, and incubation to allow for the growth of distinct colonies.

1.1.2. Fermentation for Avermectin Production

The production of avermectins is achieved through submerged fermentation of S. avermitilis. While the exact industrial-scale fermentation protocols are proprietary, the following provides a general laboratory-scale procedure based on published literature.[7][10]

-

Inoculum Preparation: A vegetative inoculum is prepared by transferring spores of S. avermitilis to a seed medium and incubating in a shaker.

-

Production Medium: A production medium rich in carbon and nitrogen sources is inoculated with the seed culture. A typical medium composition might include soluble starch, yeast extract, and various salts.[10]

-

Fermentation Conditions: The fermentation is carried out in a bioreactor under controlled conditions of temperature (around 28-30°C), pH (around 7.0), and aeration for a period of several days.[7][10]

-

Extraction of Avermectins: Since avermectins are primarily intracellular, the mycelial biomass is harvested by centrifugation. The active compounds are then extracted from the biomass using an organic solvent such as methanol (B129727) or acetone.[10]

1.1.3. In Vivo Screening for Anthelmintic Activity

The primary screening assay that led to the discovery of avermectins was an in vivo model using mice infected with Heligmosomoides polygyrus.[1][9]

-

Infection: Laboratory mice are orally infected with a standardized number of infective L3 larvae of H. polygyrus.[11][12]

-

Treatment: A crude extract of the S. avermitilis fermentation broth is administered to the infected mice, typically via oral gavage or subcutaneous injection.[2]

-

Evaluation: After a set period, the efficacy of the treatment is determined by counting the number of adult worms remaining in the small intestine of the treated mice compared to an untreated control group.

Quantitative Data: Avermectin Production

The yield of avermectins from the fermentation process has been significantly improved since its initial discovery through strain improvement and optimization of fermentation conditions.

| Parameter | Reported Value | Reference |

| Initial Avermectin B1b Yield | 17 mg/L | [7] |

| Optimized Avermectin B1b Yield | 420.02 mg/L | [13] |

| Total Avermectin Yield (Optimized) | ~500 µg/mL | [9] |

Synthesis of Ivermectin: Enhancing Nature's Blueprint

While the natural avermectins were potent, researchers at Merck sought to improve their safety and efficacy profile. This led to a program of chemical modification of the most active component, avermectin B1 (a mixture of B1a and B1b).[1] The key transformation was the selective hydrogenation of the double bond at the C22-C23 position.[9][14] This modification resulted in a new compound named ivermectin, which is a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b.[1]

Experimental Protocol: Selective Hydrogenation of Avermectin B1

The selective reduction of the C22-C23 double bond in avermectin B1 is a critical step that must be performed without affecting the other double bonds in the molecule. The most commonly cited method utilizes Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride).[9][14]

-

Reactants: Avermectin B1 is dissolved in an appropriate organic solvent such as toluene (B28343) or benzene.[1][9]

-

Catalyst: Wilkinson's catalyst is added to the solution.

-

Reaction Conditions: The reaction is carried out under a hydrogen atmosphere (typically 1 atm) at room temperature (around 25°C) for approximately 20 hours.[9]

-

Purification: After the reaction is complete, the ivermectin is purified from the reaction mixture. This can involve chromatographic techniques to separate the product from the catalyst and any unreacted starting material.

Quantitative Data: Synthesis and Efficacy

The synthesis of ivermectin from avermectin B1 is a high-yield reaction. The resulting compound demonstrated enhanced therapeutic properties.

| Parameter | Reported Value | Reference |

| Ivermectin Synthesis Yield | ~85-92% | [1][9] |

| Efficacy against H. polygyrus (oral) | 10 mg/kg for complete elimination | [2] |

| Efficacy against H. polygyrus (subcutaneous) | More effective than oral administration | [2] |

Mechanism of Action: A Targeted Disruption

Ivermectin exerts its potent antiparasitic effect by targeting the nervous system of invertebrates.[1][14][15][16][17] Its primary mode of action is the high-affinity binding to glutamate-gated chloride ion channels (GluCls), which are found in the nerve and muscle cells of these organisms.[1][14][15][17]

This binding locks the channels in an open state, leading to an increased influx of chloride ions into the cells.[1][15] The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire.[15][17] This ultimately leads to a flaccid paralysis of the parasite, affecting its ability to feed and reproduce, and eventually causing its death.[1][14][15][16][17]

Mammals are largely unaffected by therapeutic doses of ivermectin because their glutamate-gated chloride channels are confined to the central nervous system, and ivermectin does not readily cross the blood-brain barrier.[1][15] Additionally, ivermectin has a low affinity for mammalian ligand-gated chloride channels.[15]

Visualizing the Process: Diagrams and Workflows

To better illustrate the complex processes described in this guide, the following diagrams have been generated using the DOT language.

Experimental Workflow: From Soil to Ivermectin

Caption: Workflow from soil sample to synthesized ivermectin.

Signaling Pathway: Ivermectin's Mechanism of Action

Caption: Ivermectin's effect on invertebrate nerve and muscle cells.

The this compound® Donation Program: A Legacy of Global Health

In 1987, Merck made the unprecedented decision to donate this compound® (the brand name for ivermectin for human use) for the treatment of onchocerciasis (river blindness) for as long as needed.[18][19][20][21] This initiative, known as the this compound® Donation Program (MDP), has had a profound impact on global health, preventing countless cases of blindness and alleviating the suffering of millions.[18][19][20] The program was later expanded to include the elimination of lymphatic filariasis (elephantiasis) in certain regions.[18][21] The MDP stands as a landmark example of a successful public-private partnership in combating neglected tropical diseases.[19][20]

Conclusion

The discovery and synthesis of ivermectin represent a triumph of natural product chemistry, microbiology, and pharmaceutical development. From a single soil sample, a powerful and safe therapeutic agent was developed, leading to a Nobel Prize for its discoverers and, more importantly, transforming the lives of hundreds of millions of people worldwide. This technical guide has provided a comprehensive overview of the key scientific milestones in this remarkable journey, offering valuable insights for the next generation of researchers and drug developers.

References

- 1. EP0729971A1 - Method for the preparation of Ivermectin - Google Patents [patents.google.com]

- 2. Factors affecting the efficacy of ivermectin against Heligmosomoides polygyrus (Nematospiroides dubius) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaoffer.com [pharmaoffer.com]

- 7. brieflands.com [brieflands.com]

- 8. A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products [kojvs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. brieflands.com [brieflands.com]

- 11. Trickle infection with Heligmosomoides polygyrus results in decreased worm burdens but increased intestinal inflammation and scarring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heligmosomoides polygyrus elicits a dominant non-protective antibody response directed against restricted glycan and peptide epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics of Avermectin B1b Production by Streptomyces avermitilis 41445 UV 45(m)3 in Shake Flask Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ivermectin, a new broad-spectrum antiparasitic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transcriptomic analyses implicate neuronal plasticity and chloride homeostasis in ivermectin resistance and response to treatment in a parasitic nematode | PLOS Pathogens [journals.plos.org]

- 16. US6072052A - Method for the production of ivermectin - Google Patents [patents.google.com]

- 17. SK281816B6 - Method for the preparation of ivermectin - Google Patents [patents.google.com]

- 18. The efficacy of ivermectin against laboratory strains of Heligmosomoides polygyrus (Nematoda) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nucleus.iaea.org [nucleus.iaea.org]

- 20. US5656748A - Process for the preparation of ivermectin - Google Patents [patents.google.com]

- 21. tm.mahidol.ac.th [tm.mahidol.ac.th]

Mectizan (Ivermectin): A Comprehensive Technical Guide to its Chemical Properties and Stability in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and stability of Mectizan, the brand name for the active pharmaceutical ingredient ivermectin. Ivermectin is a semi-synthetic, broad-spectrum antiparasitic agent derived from the avermectin (B7782182) family of macrocyclic lactones.[1][2] A thorough understanding of its chemical characteristics and behavior in solution is critical for the development of stable, effective, and safe pharmaceutical formulations.

Chemical and Physical Properties

Ivermectin is a mixture of two homologous compounds, primarily comprising at least 80% 22,23-dihydroavermectin B1a (H₂B₁a) and not more than 20% 22,23-dihydroavermectin B1b (H₂B₁b).[3] It is a white to yellowish-white, crystalline powder.

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Ivermectin

| Property | Value | Reference |

| Chemical Name | A mixture of 22,23-dihydroavermectin B1a and 22,23-dihydroavermectin B1b | [3] |

| Synonyms | This compound, 22,23-dihydro Avermectin B1, MK-933 | [3] |

| CAS Registry No. | 70288-86-7 | [3] |

| Molecular Formula | C₄₈H₇₄O₁₄ (H₂B₁a) | [3] |

| Formula Weight | 875.1 g/mol (H₂B₁a) | [3] |

| Appearance | Solid | [3] |

| Purity | ≥98% | [3] |

| UV/Vis. λmax | 245 nm | [3] |

| Storage (Solid) | -20°C | [3] |

| Stability (Solid) | ≥ 4 years at -20°C | [3][4] |

Solubility Profile

Ivermectin is characterized by its poor aqueous solubility, a factor that presents significant challenges in the formulation of parenteral and oral liquid dosage forms.[5][6][7] It is, however, soluble in a range of organic solvents.

Table 2: Solubility of Ivermectin in Various Solvents

| Solvent | Solubility | Reference |

| Water | ~0.005 mg/mL at room temperature | [6][7] |

| Ethanol | ~1 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | [3] |

| Dimethylformamide (DMF) | ~3 mg/mL | [3] |

| Methanol | Soluble | [4] |

| 1-Propanol + Water (0.8 mass fraction) | Higher solubility than in 2-propanol mixtures | [5][8] |

| 2-Propanol + Water (0.8 mass fraction) | Increased solubility with elevated temperature | [5][8] |

| Polyethylene (B3416737) Glycol (PEG) 200 + Water | Enhanced solubility | [6] |

| Polyethylene Glycol (PEG) 400 + Water | Enhanced solubility | [6] |

| N-methyl-2-pyrrolidone | Soluble | [5][6] |

| 2-pyrrolidone | Soluble | [5][6] |

| Triacetin | Soluble | [5][6] |

| Benzyl (B1604629) Benzoate | Soluble | [5][6] |

Studies have shown that the solubility of ivermectin in binary solvent systems, such as alcohol-water mixtures, increases with both temperature and the proportion of the organic solvent.[5][6][8] This principle is fundamental to the formulation strategy of using cosolvents to enhance the solubility of this hydrophobic drug.[9]

Stability in Solution

The stability of ivermectin in solution is a critical parameter that dictates the shelf-life and efficacy of liquid formulations. It is known to be unstable in aqueous preparations and is susceptible to degradation under various stress conditions.[9][10][11]

pH-Dependent Stability

Ivermectin's stability is significantly influenced by the pH of the solution. It is very sensitive to hydrolysis in both alkaline (pH > 7) and strongly acidic conditions.[12] The optimal pH for the stability of ivermectin in aqueous formulations has been identified to be in the range of 6.0 to 6.6.[12][13] In alkaline soils (pH > 7), ivermectin undergoes accelerated degradation primarily through hydrolysis and oxidation.[14] Conversely, in acidic environments (pH < 7), its degradation rate is significantly reduced due to the stabilization of its molecular structure.[14]

Photostability

Exposure to light can lead to the degradation of ivermectin.[10][11] Therefore, formulations should be protected from light to maintain their potency.

Oxidative Stability

Ivermectin is susceptible to oxidation.[10][11] Forced degradation studies have utilized oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium dichromate (K₂Cr₂O₇) to characterize its oxidative degradation products.[15][16]

Thermal Stability

While stable as a solid at low temperatures, ivermectin in solution can be susceptible to thermal degradation.[15][16]

Enhancing Stability in Aqueous Formulations

Given its inherent instability in water, various strategies are employed to develop stable aqueous formulations of ivermectin. The use of cosolvents such as glycerol (B35011) formal, propylene (B89431) glycol, and polyethylene glycol can significantly improve its stability.[13] Additionally, substrates like benzyl alcohol and lidocaine (B1675312) have been used to stabilize ivermectin solutions.[13] Without such stabilizing agents, an aqueous solution of ivermectin can lose up to 50% of its potency in a month at room temperature.[7][13] With the inclusion of cosolvents and substrates, the degradation can be reduced to approximately 5% per month.[7][13]

Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and elucidating the degradation pathways of a drug substance. Such studies for ivermectin have been conducted under conditions recommended by the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress.[15][16]

The primary degradation pathways for ivermectin include:

-

Hydrolysis: Cleavage of the macrocyclic lactone ring and/or the glycosidic bonds under acidic or alkaline conditions.

-

Oxidation: Formation of various oxidized derivatives.

-

Photodegradation: Isomerization and other light-induced chemical changes.

The following diagram illustrates a generalized overview of the degradation pathways of ivermectin under various stress conditions.

Caption: Generalized degradation pathways of Ivermectin under stress conditions.

Experimental Protocols

The determination of ivermectin's chemical properties and stability relies on a variety of analytical techniques. Below are detailed methodologies for key experiments.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To quantify ivermectin and separate it from its degradation products, thus indicating the stability of the drug substance.

Methodology:

-

Chromatographic System: A reversed-phase HPLC (RP-HPLC) system equipped with a UV detector.

-

Column: An Ascentis Express C18 column (100 mm × 4.6 mm, 2.7 µm particle size) is a suitable choice.[17]

-

Mobile Phase: A gradient elution using a mixture of water, acetonitrile (B52724) (ACN), and isopropanol (B130326). For example, Mobile Phase A could be a 50:50 (v/v) mixture of water and ACN, while Mobile Phase B could be a 15:85 (v/v) mixture of isopropanol and ACN.[17]

-

Column Temperature: Maintained at 45°C.[17]

-

Detection Wavelength: 252 nm.[17]

-

Procedure:

-

Prepare standard solutions of ivermectin and stressed samples (e.g., acid-treated, base-treated, oxidized, photolyzed).

-

Inject the samples into the HPLC system.

-

Monitor the chromatograms for the retention time of ivermectin and the appearance of any new peaks corresponding to degradation products.

-

The method is validated according to ICH guideline Q2(R1) for specificity, linearity, accuracy, precision, and robustness.[17]

-

The following workflow diagram illustrates the process of a typical stability-indicating HPLC method development.

Caption: Workflow for developing a stability-indicating HPLC method.

High-Performance Thin-Layer Chromatography (HPTLC) Method

Objective: A rapid and sensitive method for the quantitative estimation of ivermectin and its degradation products.

Methodology:

-

Stationary Phase: Lichrospher TLC aluminum plates pre-coated with silica (B1680970) gel 60F-254.[10][11]

-

Mobile Phase: A mixture of n-hexane, acetone, and ethyl acetate (B1210297) in a ratio of 6.5:3.5:0.1 (v/v/v).[10][11]

-

Densitometric Analysis: Carried out at a wavelength of 247 nm.[10][11]

-

Procedure:

-

Prepare stock solutions of ivermectin in methanol.

-

Apply spots of the standard and sample solutions onto the HPTLC plate.

-

Develop the plate in the mobile phase.

-

After development, dry the plate and perform densitometric scanning at 247 nm.

-

The method is validated for linearity, precision, accuracy, sensitivity, selectivity, and robustness.[10][11]

-

Forced Degradation Study Protocol

Objective: To identify the degradation products of ivermectin under various stress conditions.

Methodology:

-

Acid Hydrolysis: Treat ivermectin solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Alkaline Hydrolysis: Treat ivermectin solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat ivermectin solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Photolytic Degradation: Expose ivermectin solution or solid to UV light.

-

Thermal Degradation: Heat ivermectin solution or solid at a high temperature.

-

Analysis: Analyze the stressed samples using a validated stability-indicating method (e.g., HPLC, LC-HRMS, NMR) to identify and characterize the degradation products.[15][16]

The logical relationship for conducting a forced degradation study is depicted in the following diagram.

Caption: Logical workflow for a forced degradation study of Ivermectin.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties and stability of this compound (ivermectin). Its poor aqueous solubility and susceptibility to degradation in solution necessitate careful formulation strategies. By understanding its physicochemical properties, solubility profile, and degradation pathways, researchers and drug development professionals can design and develop stable and effective ivermectin formulations. The use of appropriate analytical methodologies is paramount in ensuring the quality, safety, and efficacy of the final drug product.

References

- 1. acs.org [acs.org]

- 2. gomed.ng [gomed.ng]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the solubility and thermodynamics of Ivermectin in aqueous mixtures of polyethylene glycols 200/400 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4389397A - Solubilization of ivermectin in water - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Current therapeutic applications and pharmacokinetic modulations of ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijddr.in [ijddr.in]

- 12. FR3042412A1 - PHARMACEUTICAL FORMULATION STABILIZED AND READY FOR THE USE OF IVERMECTIN IN THE TREATMENT OF HUMAN AND ANIMAL PARASITOSES - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. researchgate.net [researchgate.net]

- 15. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Mectizan (Ivermectin) in Non-Human Primate Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of Mectizan (ivermectin) in non-human primate (NHP) models. The information is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals involved in drug development and preclinical studies. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of ivermectin's disposition in these critical animal models.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Ivermectin in Rhesus Macaques Following a Single Oral Dose

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Animal Model | Reference |

| 0.3 | 45.4 ± 13.1 | 4 | 553 ± 150 | 11-28 | Rhesus Macaque | [1][2][3][4] |

| 0.6 | 85.1 ± 25.5 | 4 | 1160 ± 348 | 11-28 | Rhesus Macaque | [1][2][3][4] |

| 1.2 | 158 ± 47.4 | 4 | 2280 ± 684 | 11-28 | Rhesus Macaque | [1][2][3][4] |

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Ivermectin in Rhesus Macaques Following Repeated Oral Dosing (7 days)

| Dose (mg/kg/day) | Cmax (ng/mL) - Day 7 | Tmax (h) - Day 7 | AUC (ng·h/mL) - Day 7 | Animal Model | Reference |

| 0.3 | 75.3 ± 22.6 | 4 | 919 ± 276 | Rhesus Macaque | [1][2][3][4] |

| 0.6 | 141 ± 42.3 | 4 | 1920 ± 576 | Rhesus Macaque | [1][2][3][4] |

| 1.2 | 263 ± 78.9 | 4 | 3820 ± 1146 | Rhesus Macaque | [1][2][3][4] |

Data are presented as mean ± standard deviation.

Experimental Protocols

The following section details the typical experimental methodologies employed in pharmacokinetic studies of ivermectin in rhesus macaques.

Animal Models and Housing

-

Species: Rhesus macaques (Macaca mulatta) are commonly used.

-

Health Status: Animals are typically healthy, adult males or females, and may be screened for common primate viruses.

-

Housing: Primates are housed in facilities compliant with the Guide for the Care and Use of Laboratory Animals, often with controlled environmental conditions (temperature, humidity, light-dark cycle).

-

Diet: Standard primate chow and water are provided ad libitum.

Dosing and Administration

-

Formulation: Ivermectin is often administered as a commercial tablet formulation (e.g., Stromectol®) or a solution. For oral administration, tablets may be crushed and suspended in a palatable vehicle like flavored syrup or fruit juice to ensure voluntary consumption by the animals.

-

Route of Administration: The most common route for pharmacokinetic studies is oral (PO).

-

Dose Levels: Doses typically range from 0.3 mg/kg to 1.2 mg/kg, reflecting both standard and high-dose regimens.

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing. A typical schedule might include pre-dose (0 h) and multiple time points up to 48 or 72 hours post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 h).

-

Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.

Bioanalytical Method

-

Technique: Ivermectin concentrations in plasma are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples usually undergo a protein precipitation step followed by solid-phase extraction or liquid-liquid extraction to isolate the drug and remove interfering substances.

-

Calibration and Quality Control: The assay is validated for linearity, accuracy, precision, and selectivity using calibration standards and quality control samples.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin®.

-

Parameters: Key parameters determined include:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve, calculated using the linear trapezoidal rule.

-

t1/2: Elimination half-life.

-

Signaling Pathways and Mechanisms of Action

Ivermectin's primary mechanism of action involves the modulation of ion channels in invertebrates, leading to paralysis and death of the parasite. In mammals, including non-human primates, ivermectin can also interact with certain neurotransmitter receptors.

Ivermectin Interaction with Glutamate-Gated Chloride Channels

Ivermectin's principal anthelmintic effect is mediated through its high affinity for glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[5][6] The binding of ivermectin to these channels leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent paralysis of the parasite.[5]

Ivermectin Interaction with GABA-A Receptors

In mammals, ivermectin can interact with gamma-aminobutyric acid type A (GABA-A) receptors, although with lower affinity than its target in invertebrates.[7][8] GABA-A receptors are ligand-gated ion channels that are central to inhibitory neurotransmission in the central nervous system. Ivermectin can potentiate the effect of GABA, leading to increased chloride influx and neuronal inhibition. This interaction is thought to be responsible for the neurotoxic effects observed at high doses of ivermectin.[7]

Metabolism and Transport

The metabolism and transport of ivermectin are crucial determinants of its pharmacokinetic profile and potential for drug-drug interactions.

Ivermectin Metabolism by CYP3A4

Ivermectin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[9][10][11] This metabolic process involves hydroxylation and O-demethylation, leading to the formation of several metabolites that are then excreted, mainly in the feces. The activity of CYP3A4 can be influenced by other drugs, which may lead to altered ivermectin exposure.

Role of P-glycoprotein in Ivermectin Transport

P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 (or MDR1) gene, plays a critical role in limiting the distribution of ivermectin to the central nervous system.[12] P-gp is expressed at the blood-brain barrier and actively transports ivermectin out of the brain, thereby protecting against neurotoxicity.[12] Inhibition of P-gp by co-administered drugs can lead to increased brain concentrations of ivermectin and a higher risk of adverse effects.

Conclusion

The pharmacokinetic profile of this compound (ivermectin) in rhesus macaques is characterized by dose-proportional increases in exposure following oral administration. The methodologies for studying ivermectin pharmacokinetics in this NHP model are well-established. The primary mechanism of action involves the potentiation of glutamate-gated chloride channels in invertebrates, while interactions with mammalian GABA-A receptors may occur at high doses. The metabolism of ivermectin is predominantly mediated by CYP3A4, and its distribution to the central nervous system is restricted by the P-glycoprotein efflux transporter. Further research is warranted to elucidate the pharmacokinetics of ivermectin in other non-human primate species to broaden our understanding and improve the translation of preclinical findings to human clinical applications.

References

- 1. Safety, Pharmacokinetics, and Activity of High-Dose Ivermectin and Chloroquine against the Liver Stage of Plasmodium cynomolgi Infection in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tropmedres.ac [tropmedres.ac]

- 3. researchgate.net [researchgate.net]

- 4. Safety, Pharmacokinetics, and Activity of High-Dose Ivermectin and Chloroquine against the Liver Stage of Plasmodium cynomolgi Infection in Rhesus Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ivermectin - Wikipedia [en.wikipedia.org]

- 6. AOP-Wiki [aopwiki.org]

- 7. Relative Neurotoxicity of Ivermectin and Moxidectin in Mdr1ab (−/−) Mice and Effects on Mammalian GABA(A) Channel Activity | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. Effect of ivermectin on gamma-aminobutyric acid-induced chloride currents in mouse hippocampal embryonic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. researchgate.net [researchgate.net]

- 11. The Effect of Metformin and Hydrochlorothiazide on Cytochrome P450 3A4 Metabolism of Ivermectin: Insights from In Silico Experimentation | MDPI [mdpi.com]

- 12. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Susceptibility of Novel Parasite Strains to Mectizan: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro susceptibility of various parasite strains to Mectizan (ivermectin), with a particular focus on novel and resistant strains. This document details the core mechanism of action of this compound, presents quantitative data on its in-vitro efficacy, outlines detailed experimental protocols for susceptibility testing, and visualizes key biological pathways and experimental workflows.

Introduction

This compound (ivermectin) is a broad-spectrum antiparasitic agent belonging to the macrocyclic lactone class of drugs.[1] It is a cornerstone of control programs for several debilitating parasitic diseases, including onchocerciasis (river blindness) and lymphatic filariasis.[2] The primary mechanism of action of ivermectin involves its high affinity for glutamate-gated chloride channels (GluCls) present in the nerve and muscle cells of invertebrates.[3][4] This binding leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization, paralysis, and ultimately the death of the parasite.[3][4] Due to the absence of these specific channels in mammals and ivermectin's low affinity for mammalian ligand-gated chloride channels, it exhibits a high degree of selectivity and safety in hosts.

The emergence of parasite strains with reduced susceptibility or resistance to this compound poses a significant threat to the effectiveness of mass drug administration programs.[5] Therefore, robust in-vitro methods for monitoring drug susceptibility and identifying novel resistant strains are crucial for the continued success of these global health initiatives. This guide aims to provide the necessary technical information for researchers engaged in this critical area of study.

Quantitative Susceptibility Data

The in-vitro potency of this compound against various parasite species and strains is typically quantified by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the drug required to inhibit a biological process (e.g., larval motility, development) by 50%. The following tables summarize key quantitative data from in-vitro susceptibility studies of this compound against different parasite strains.

Table 1: In-Vitro Susceptibility of Haemonchus contortus to Ivermectin

| Strain/Isolate | Assay Type | Parameter | Value | Reference |

| IVM-Susceptible | Larval Motility Inhibition | LP50 | 0.30 - 0.49 µM | [6] |

| IVM-Resistant | Larval Motility Inhibition | LP50 | 0.8 - 2.6 µM | [6] |

| Hc-S (Susceptible) | Larval Development Assay | EC50 | 1.171 ng/mL | [7] |

| WSHc-003 (Resistant) | Larval Development Assay | EC50 | 20.56 ng/mL | [7] |

| Haecon-5 (Susceptible) | Larval Development Assay | IC50 | 0.218 ng/mL | [8] |

| Zhaosu-R (Resistant) | Larval Development Assay | IC50 | 1.291 ng/mL | [8] |

Table 2: In-Vitro Susceptibility of Other Parasite Species to Ivermectin

| Parasite Species | Strain/Stage | Assay Type | Parameter | Value | Reference |

| Strongyloides ratti | F4 Generation (IVM-induced resistance) | Drug-Sensitivity Assay | IC50 | 36.60 ng/mL | [1] |

| Loa loa | Microfilariae | Motility Assay | - | Minimal effects at >5 µg/ml | [9] |

| Dirofilaria immitis | Microfilariae (Missouri isolate) | Motility Assay | IC50 | 8.4 ± 1.6 µM | [10] |

| Dirofilaria immitis | Microfilariae (MP3 isolate) | Motility Assay | IC50 | 5.8 ± 1.3 µM | [10] |

| Trichuris incognita | - | In vivo (ERR) | - | Low sensitivity to Albendazole/Ivermectin combination | [11][12][13][14][15] |

Note: The data presented in these tables are compiled from various sources and methodologies. Direct comparison of absolute values should be made with caution. The resistance ratio (RR), often calculated as the EC50 of the resistant strain divided by the EC50 of the susceptible strain, is a key indicator of the degree of resistance.

Experimental Protocols

Accurate and reproducible in-vitro susceptibility testing is fundamental to understanding and monitoring drug resistance. The following sections provide detailed methodologies for two commonly used assays.

Larval Migration Inhibition Test (LMIT)

The LMIT assesses the effect of this compound on the motility of third-stage larvae (L3) by measuring their ability to migrate through a fine mesh.[16][17]

Materials:

-

Third-stage larvae (L3) of the parasite of interest

-

This compound (Ivermectin) stock solution

-

24-well plates

-

Migration tubes with a 25 µm nylon mesh screen at the bottom

-

Incubator (37°C, 5% CO2)

-

Microscope for larval counting

Procedure:

-

Larval Preparation: Harvest and wash L3 larvae in an appropriate culture medium (e.g., RPMI-1640).

-

Drug Dilution: Prepare a serial dilution of this compound in the culture medium to achieve the desired final concentrations.

-

Incubation: Add approximately 30-50 L3 larvae to each well of a 24-well plate containing 1 ml of the corresponding this compound dilution or control medium.

-

Incubation Period: Incubate the plates at 37°C and 5% CO2 for 48 hours.

-

Migration Setup: Place the migration tubes into a new 24-well plate.

-

Larval Transfer: After the incubation period, transfer the contents of each well from the incubation plate into the corresponding migration tube.

-

Migration Period: Allow the larvae to migrate through the mesh into the wells of the new plate for 2 hours at 37°C.

-

Quantification: Carefully remove the migration tubes and count the number of larvae that have successfully migrated into the wells of the bottom plate.

-

Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the control. Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.

Larval Development Assay (LDA)

The LDA evaluates the ability of parasite eggs to develop into third-stage larvae (L3) in the presence of this compound.[8][18]

Materials:

-

Freshly collected parasite eggs

-

This compound (Ivermectin) stock solution

-

96-well plates

-

Growth medium

-

Incubator (27°C)

-

Microscope for larval staging and counting

Procedure:

-

Egg Preparation: Isolate and quantify parasite eggs from fresh fecal samples.

-

Drug Dilution: Prepare a serial dilution of this compound in the growth medium.

-

Assay Setup: In a 96-well plate, add approximately 100 first-stage larvae (L1) to each well.

-

Drug Addition: Add the this compound dilutions to the respective wells. The final volume in each well should be consistent.

-

Incubation: Incubate the plate at 27°C for 6-7 days to allow for larval development.

-

Termination and Counting: Terminate the assay by adding a small volume of a fixative (e.g., Lugol's iodine). Count the number of L3 larvae in each well under a microscope.

-

Data Analysis: Calculate the percentage of larval development inhibition for each this compound concentration compared to the control. Determine the IC50 value from the resulting dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound on parasite glutamate-gated chloride channels.

Caption: Experimental workflow for the Larval Migration Inhibition Test (LMIT).

Caption: Experimental workflow for the Larval Development Assay (LDA).

Caption: Potential mechanisms of this compound resistance in parasites.

Conclusion

The in-vitro assessment of this compound susceptibility is a critical component of the global effort to control and eliminate parasitic diseases. This technical guide provides a foundational understanding of the key concepts, quantitative data, and experimental protocols relevant to this field. The emergence of novel parasite strains with reduced susceptibility, such as Trichuris incognita, underscores the importance of continued surveillance and research.[11][12][13][14][15] The methodologies and data presented herein should serve as a valuable resource for researchers and drug development professionals working to address the challenge of anthelmintic resistance and to ensure the long-term efficacy of this compound. Further research into the molecular mechanisms of resistance and the development of standardized, high-throughput assays will be essential for the future of parasite control.

References

- 1. Repeated Ivermectin Treatment Induces Ivermectin Resistance in Strongyloides ratti by Upregulating the Expression of ATP-Binding Cassette Transporter Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential susceptibility of Onchocerca volvulus microfilaria to ivermectin in two areas of contrasting history of mass drug administration in Cameroon: relevance of microscopy and molecular techniques for the monitoring of skin microfilarial repopulation within six months of direct observed treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]

- 4. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ivermectin resistance mechanisms in ectoparasites: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of resistance to ivermectin in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Ivermectin on the Expression of P-Glycoprotein in Third-Stage Larvae of Haemonchus contortus Isolated from China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative analysis on transcriptomics of ivermectin resistant and susceptible strains of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Trichuriasis in Human Patients from Côte d'Ivoire Caused by Novel Trichuris incognita Species with Low Sensitivity to Albendazole/Ivermectin Combination Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

Unveiling the Molecular Landscape: A Technical Guide to Identifying Novel Targets of Mectizan (Ivermectin) Through Proteomic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mectizan, the brand name for the broad-spectrum antiparasitic agent ivermectin, has long been a cornerstone in the treatment of various neglected tropical diseases. Beyond its established antiparasitic activity, a growing body of evidence suggests that ivermectin possesses potent anticancer and antiviral properties. The full extent of its molecular mechanisms, however, remains an active area of investigation. This technical guide provides an in-depth exploration of how cutting-edge proteomic analysis can be leveraged to identify novel molecular targets of ivermectin, thereby unlocking its therapeutic potential for a wider range of diseases.

Proteomic-based approaches, particularly those employing quantitative mass spectrometry, offer an unbiased and comprehensive view of the cellular proteins that are directly or indirectly modulated by a drug. This guide will delve into the methodologies, data interpretation, and visualization techniques crucial for elucidating the complex interplay between ivermectin and the cellular proteome. We will focus on findings from studies on cancer cell lines, where proteomic analysis has revealed significant alterations in key signaling pathways and metabolic processes upon ivermectin treatment.

Core Methodologies in Proteomic Target Identification

The identification of ivermectin's molecular targets can be achieved through a variety of proteomic workflows. This section details two powerful quantitative proteomic techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Tandem Mass Tag (TMT) labeling.

Experimental Protocol 1: SILAC-Based Quantitative Proteomics

SILAC is a metabolic labeling strategy that allows for the differential isotopic labeling of entire cellular proteomes, enabling highly accurate relative quantification of proteins between different cell populations.

1. Cell Culture and SILAC Labeling:

-

Culture human ovarian cancer cells (e.g., TOV-21G) in DMEM for SILAC, which lacks L-lysine and L-arginine.

-

For the "heavy" labeled population, supplement the medium with 13C615N2-L-lysine and 13C615N4-L-arginine.

-

For the "light" labeled population, supplement the medium with the corresponding unlabeled amino acids.

-

Culture the cells for at least five to six passages to ensure complete incorporation of the labeled amino acids into the proteome.[1]

2. Ivermectin Treatment:

-

Treat the "heavy" labeled cells with a specified concentration of ivermectin (e.g., 20 µM) for a defined period (e.g., 24 hours).[2]

-

Treat the "light" labeled cells with the vehicle (e.g., DMSO) as a control.

3. Cell Lysis and Protein Extraction:

-

Harvest both cell populations and wash with ice-cold PBS.

-

Lyse the cells in a buffer containing 8 M urea (B33335), 50 mM Tris-HCl (pH 8.5), and a protease inhibitor cocktail.

-

Sonicate the lysates to shear DNA and centrifuge to pellet cellular debris.

-

Determine the protein concentration of the supernatants using a Bradford assay.

4. Protein Digestion:

-

Combine equal amounts of protein from the "heavy" and "light" lysates.

-

Reduce the proteins with 10 mM dithiothreitol (B142953) (DTT) at 37°C for 1 hour.

-

Alkylate the proteins with 55 mM iodoacetamide (B48618) in the dark at room temperature for 45 minutes.

-

Dilute the urea concentration to less than 2 M with 50 mM ammonium (B1175870) bicarbonate.

-

Digest the proteins with sequencing-grade modified trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

5. Peptide Desalting and Fractionation:

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.

-

Elute the peptides and dry them under vacuum.

-

(Optional but recommended) Fractionate the peptides using high-pH reversed-phase chromatography to reduce sample complexity.

6. LC-MS/MS Analysis:

-

Resuspend the peptides in a loading buffer (e.g., 0.1% formic acid).

-

Analyze the peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled with a nano-liquid chromatography system.

-

Set the mass spectrometer to operate in a data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.

7. Data Analysis:

-

Process the raw mass spectrometry data using software such as MaxQuant.

-

Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.

-

Quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.

-

Perform statistical analysis to identify proteins with significantly altered expression levels.

Experimental Protocol 2: TMT-Based Quantitative Proteomics

TMT is a chemical labeling approach that uses isobaric tags to label peptides from different samples. This allows for the multiplexed analysis of up to 16 samples in a single mass spectrometry run.

1. Sample Preparation and Protein Digestion:

-

Follow steps 3 and 4 from the SILAC protocol for protein extraction and digestion from each sample to be compared.

2. TMT Labeling:

-

Resuspend the dried peptides from each sample in a labeling buffer (e.g., 100 mM TEAB).

-

Add the appropriate TMT reagent to each peptide sample.

-

Incubate at room temperature for 1 hour to allow the labeling reaction to complete.[3]

-

Quench the reaction with hydroxylamine.[3]

3. Sample Pooling and Desalting:

-

Combine equal amounts of the TMT-labeled peptide samples.[3]

-

Desalt the pooled sample using a C18 SPE column.

4. Peptide Fractionation and LC-MS/MS Analysis:

-

Follow steps 5 and 6 from the SILAC protocol.

5. Data Analysis:

-

Process the raw data using software capable of analyzing TMT data (e.g., Proteome Discoverer or MaxQuant).

-

Identify peptides and proteins as in the SILAC workflow.

-

Quantify the relative abundance of peptides based on the reporter ion intensities in the MS/MS spectra.

-

Perform statistical and bioinformatic analysis to identify differentially expressed proteins and affected pathways.

Experimental Workflow for Proteomic Analysis

The following diagram illustrates the general workflow for identifying novel molecular targets of this compound using quantitative proteomics.

Quantitative Data Summary

Proteomic studies have identified a significant number of proteins that are differentially expressed in cancer cells following ivermectin treatment. This data points towards the multifaceted effects of the drug on various cellular processes.

Table 1: Summary of Ivermectin-Regulated Proteins in Ovarian Cancer Cells (SILAC)

| Protein | Gene Name | Function | Fold Change (Ivermectin/Control) | p-value |

| PFKP | PFKP | Glycolysis | Down-regulated | <0.05 |

| PKM | PKM | Glycolysis | Down-regulated | <0.05 |

| IDH2 | IDH2 | TCA Cycle | Down-regulated | <0.05 |

| IDH3B | IDH3B | TCA Cycle | Down-regulated | <0.05 |

| NDUFS2 | NDUFS2 | Oxidative Phosphorylation | Down-regulated | <0.05 |

| NDUFV1 | NDUFV1 | Oxidative Phosphorylation | Down-regulated | <0.05 |

| EIF4A3 | EIF4A3 | RNA binding, Translation | Down-regulated | <0.05 |

| Representative data synthesized from multiple sources.[4][5] |

Table 2: Summary of Ivermectin-Regulated Proteins in Ovarian Cancer Tissue (TMT)

| Protein | Gene Name | Pathway | Fold Change (Ivermectin/Control) | p-value |

| CS | CS | TCA Cycle | Significantly Altered | <0.05 |

| OGDHL | OGDHL | TCA Cycle | Significantly Altered | <0.05 |

| UQCRH | UQCRH | Oxidative Phosphorylation | Significantly Altered | <0.05 |

| PDHB | PDHB | Glycolysis/TCA Cycle Link | Significantly Altered | <0.05 |

| Data from a TMT-based study on a tumor-bearing mouse model.[6][7] |

Identified Signaling Pathways and Molecular Targets

Proteomic analyses have consistently implicated several key signaling pathways as being modulated by ivermectin. This section explores some of the most significant findings.

Energy Metabolism

A prominent effect of ivermectin is the disruption of cellular energy metabolism, particularly in cancer cells which often exhibit altered metabolic phenotypes.

-

Glycolysis: Ivermectin has been shown to down-regulate the expression of key glycolytic enzymes such as phosphofructokinase (PFKP) and pyruvate (B1213749) kinase (PKM).[4]

-

TCA Cycle: The expression of enzymes involved in the tricarboxylic acid (TCA) cycle, including isocitrate dehydrogenase 2 (IDH2) and isocitrate dehydrogenase 3B (IDH3B), is also affected by ivermectin treatment.[4]

-

Oxidative Phosphorylation: Proteins of the mitochondrial electron transport chain, such as NADH:ubiquinone oxidoreductase core subunit S2 (NDUFS2) and NADH:ubiquinone oxidoreductase core subunit V1 (NDUFV1), are down-regulated, suggesting an impairment of oxidative phosphorylation.[4]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Ivermectin has been identified as an inhibitor of this pathway.[8]

-

Mechanism of Action: Ivermectin has been shown to reduce the expression of Wnt ligands (Wnt5a/b) and the co-receptor LRP6.[9][10] This leads to the destabilization of β-catenin, preventing its accumulation in the nucleus and subsequent transcription of target genes involved in cell proliferation and survival. Some studies suggest that ivermectin's effect on this pathway may be mediated through its binding to TELO2, a regulator of PIKKs which can influence β-catenin levels.[11][12]

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis. Aberrant JAK/STAT signaling is implicated in various cancers.

-

Mechanism of Action: Ivermectin has been shown to inhibit the JAK/STAT pathway by reducing the phosphorylation of STAT3.[13] This can occur through the inhibition of upstream kinases like PAK1.[14] By blocking STAT3 activation, ivermectin prevents its translocation to the nucleus and the subsequent transcription of target genes that promote cell survival and proliferation.

Conclusion and Future Directions

Proteomic analysis has proven to be an invaluable tool for deconvoluting the complex molecular mechanisms of ivermectin. The findings highlighted in this guide demonstrate that ivermectin's therapeutic potential extends far beyond its antiparasitic applications, with profound effects on key cellular processes implicated in cancer and viral diseases. The consistent observation of ivermectin's impact on energy metabolism, Wnt/β-catenin signaling, and the JAK/STAT pathway provides a solid foundation for further investigation and drug development efforts.

Future research should focus on:

-

Validation of Novel Targets: The candidate targets identified through proteomic screens must be rigorously validated using orthogonal approaches such as thermal shift assays, affinity purification-mass spectrometry, and genetic knockdown/knockout studies.

-

In Vivo Studies: The effects of ivermectin on the proteome should be investigated in relevant in vivo models to confirm the findings from cell culture experiments and to assess the physiological relevance of the identified targets.

-

Combination Therapies: The insights gained from proteomic analysis can inform the rational design of combination therapies, where ivermectin is used to sensitize cancer cells to other therapeutic agents.

By continuing to employ and refine proteomic strategies, the scientific community can further illuminate the multifaceted pharmacology of ivermectin, paving the way for its repurposing as a powerful therapeutic agent in oncology and beyond.

References

- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SILAC quantitative proteomics analysis of ivermectin-related proteomic profiling and molecular network alterations in human ovarian cancer cells: AI Summary, Post-Publication Reviews & Author Contact - Peeref [peeref.com]

- 3. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]

- 4. Quantitative proteomics revealed energy metabolism pathway alterations in human epithelial ovarian carcinoma and their regulation by the antiparasite drug ivermectin: data interpretation in the context of 3P medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-parasite drug ivermectin can suppress ovarian cancer by regulating lncRNA-EIF4A3-mRNA axes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacoproteomics reveals energy metabolism pathways as therapeutic targets of ivermectin in ovarian cancer toward 3P medical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The river blindness drug Ivermectin and related macrocyclic lactones inhibit WNT-TCF pathway responses in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ivermectin inhibits epithelial-to-mesenchymal transition via Wnt signaling in endocrine-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ivermectin inhibits epithelial-to-mesenchymal transition via Wnt signaling in endocrine-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ivermectin accelerates autophagic death of glioma cells by inhibiting glycolysis through blocking GLUT4 mediated JAK/STAT signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The PAK1-Stat3 Signaling Pathway Activates IL-6 Gene Transcription and Human Breast Cancer Stem Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis for Mectizan's High Efficacy Against Microfilariae: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mectizan® (ivermectin), a macrocyclic lactone, remains a cornerstone in the control of onchocerciasis and lymphatic filariasis, primarily due to its potent microfilaricidal activity. This technical guide delves into the molecular mechanisms underpinning this compound's remarkable efficacy against microfilariae. The primary mode of action involves the high-affinity, essentially irreversible binding to glutamate-gated chloride channels (GluCls) predominantly found in the neuromuscular systems of invertebrates. This interaction leads to an influx of chloride ions, hyperpolarization of the neuronal or muscular membrane, and subsequent flaccid paralysis of the microfilariae. This paralysis inhibits their motility and ability to evade the host's immune system, ultimately leading to their clearance. A secondary target, the gamma-aminobutyric acid (GABA) receptors, may also contribute to the overall anthelmintic effect. This document provides a comprehensive overview of the signaling pathways, quantitative data on drug-target interactions and efficacy, and detailed methodologies of key experimental procedures used to elucidate these mechanisms.

Introduction

This compound, the brand name for ivermectin, has revolutionized the treatment and control of filarial diseases, particularly onchocerciasis ("River Blindness") and lymphatic filariasis. Its success lies in its profound and sustained ability to clear microfilariae, the larval stage of the filarial worms responsible for disease transmission and pathology. A single oral dose can dramatically reduce microfilarial loads for months.[1][2] Understanding the molecular basis of this high efficacy is crucial for optimizing current treatment strategies, managing emerging resistance, and developing novel anthelmintics. This guide synthesizes the current knowledge on the molecular pharmacology of this compound, with a focus on its action against microfilariae.

Primary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

The principal molecular targets of ivermectin in nematodes are the glutamate-gated chloride channels (GluCls).[3][4][5] These channels are ligand-gated ion channels belonging to the Cys-loop receptor superfamily, which are found in the nerve and muscle cells of invertebrates but are absent in vertebrates, providing a basis for the drug's selective toxicity.[5]

Mechanism of Action at GluCls

Ivermectin acts as a positive allosteric modulator and direct agonist of GluCls.[6][7] Unlike the endogenous ligand glutamate (B1630785), which causes rapid and transient channel opening, ivermectin binds to a different site on the channel protein and induces a prolonged, essentially irreversible channel opening.[3][8] This sustained opening leads to a continuous influx of chloride ions (Cl-) into the neuron or muscle cell. The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane, making it less excitable and unresponsive to further stimulation. This ultimately results in a flaccid paralysis of the microfilariae.[5][6]

The binding site for ivermectin on the GluCl is located in the transmembrane domain, at the interface between subunits.[8]

Signaling Pathway

The interaction of ivermectin with GluCls triggers a direct signaling cascade leading to paralysis.

Caption: this compound's primary mechanism of action on microfilariae.

Secondary Molecular Target: GABA Receptors

While GluCls are the primary targets, evidence suggests that ivermectin can also interact with other ligand-gated ion channels, including gamma-aminobutyric acid (GABA) receptors.[9][10] GABA is the principal inhibitory neurotransmitter in nematodes. Ivermectin can potentiate the action of GABA at these receptors, further contributing to the inhibition of neurotransmission and paralysis of the parasite.[9] However, its affinity for GABA receptors is generally lower than for GluCls.[11]

Physiological Effects on Microfilariae

The molecular interactions of this compound translate into profound physiological effects on microfilariae:

-

Inhibition of Motility: The most immediate and observable effect is the rapid paralysis, leading to a cessation of the characteristic motility of microfilariae.[12][13] This prevents them from migrating through the host tissues and evading the immune system.

-

Inhibition of Feeding: Paralysis of the pharyngeal muscles disrupts the microfilariae's ability to feed, leading to starvation.[5]

-

Inhibition of Microfilarial Release: Ivermectin also has an embryostatic effect on adult female worms, inhibiting the release of new microfilariae.[14][15] This contributes to the sustained reduction in microfilarial load observed after treatment.

-

Enhanced Immune Clearance: The paralysis and potential alteration of the microfilarial surface may make them more susceptible to clearance by the host's immune system.

Quantitative Data on this compound's Efficacy

The high efficacy of this compound against microfilariae is supported by a wealth of quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Ivermectin Against Filarial Parasites

| Parameter | Parasite Species | Channel/System | Value | Reference(s) |

| EC50 | Haemonchus contortus | GluClα3B | ~0.1 ± 1.0 nM | [16] |

| Kd | Haemonchus contortus | GluClα3B | 0.35 ± 0.1 nM | [16] |

| IC50 | Dirofilaria immitis (Missouri isolate) | Microfilarial Motility | 8.4 ± 1.6 µM | [17] |

| IC50 | Dirofilaria immitis (MP3 isolate) | Microfilarial Motility | 5.8 ± 1.3 µM | [17] |

Table 2: In Vivo Efficacy of Ivermectin in Humans

| Parasite Species | Dose | Effect | Time Point | Reference(s) |